molecular formula C13H19FN2O B1439889 4-Fluoro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine CAS No. 1219979-26-6

4-Fluoro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine

Cat. No. B1439889
M. Wt: 238.3 g/mol
InChI Key: OBCPYLBHLDHJJL-UHFFFAOYSA-N
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Description

4-Fluoro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine, or 4F-NMBD, is an organic compound with a wide range of potential applications in the scientific research field. 4F-NMBD is a white, crystalline solid that is soluble in polar solvents and has a melting point of 128-130°C. 4F-NMBD has a molecular weight of 252.2 g/mol and a molecular formula of C11H17FN2O. It is a member of the class of compounds known as benzenediamines, which are compounds containing two amine groups attached to a benzene ring.

Scientific Research Applications

Organic Synthesis and Chemical Properties

A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, showcases the importance of fluoro-derivatives in chemical synthesis. The study developed a cost-effective and practical method for large-scale production, highlighting the utility of fluoro-derivatives in the pharmaceutical manufacturing process (Qiu et al., 2009).

Pharmacological Applications

The role of coumarins, which share structural similarities with the compound , in pharmacology is well-documented. Their broad spectrum of bioactivities, including antitumor, anti-inflammation, antiviral, and antibacterial effects, indicates the potential of structurally related compounds like 4-Fluoro-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine in drug development (Zhu & Jiang, 2018).

Material Science

Fluoropolymers, which include fluorinated compounds, are known for their exceptional chemical and physical properties, including thermal, chemical, and biological stability. These properties make them suitable for various applications, including coatings and medical devices, suggesting that compounds with similar fluorine-containing structures may have applications in material science (Henry et al., 2018).

Environmental and Health Implications

The environmental persistence and bioaccumulation potential of per- and polyfluoroalkyl substances (PFAS), which include fluorinated compounds, raise concerns for human health and the environment. Research on the fate, effects, and analytical methods for these substances helps in understanding the implications of their use and in developing strategies for mitigating their impact (Munoz et al., 2019).

properties

IUPAC Name

4-fluoro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-16(9-10-4-6-17-7-5-10)13-3-2-11(14)8-12(13)15/h2-3,8,10H,4-7,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCPYLBHLDHJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701142488
Record name 4-Fluoro-N1-methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine

CAS RN

1219979-26-6
Record name 4-Fluoro-N1-methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N1-methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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